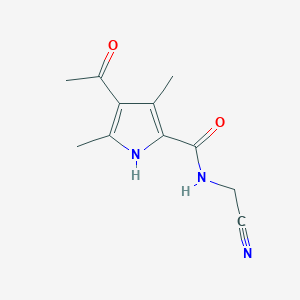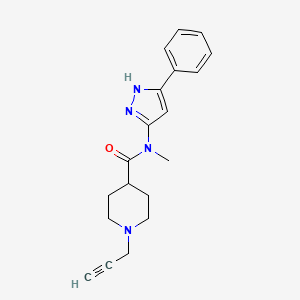
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide” is a chemical compound . Its molecular formula is C12H13FN2OS, with an average mass of 252.308 Da and a monoisotopic mass of 252.073257 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Anticancer Applications
- Benzothiazole (BT) derivatives, including structures similar to N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide, have shown promising results as anticancer agents. New BT acylhydrazones were synthesized and demonstrated probable anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells. The study indicated that specific substitutions on the BT scaffold significantly modulate antitumor properties, highlighting the therapeutic potential of these compounds in cancer treatment (Osmaniye et al., 2018).
Antimicrobial and Antifungal Activity
- Substituted 6-fluorobenzo[d]thiazole amides, structurally related to this compound, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited comparable or slightly better activity than medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B, suggesting their potential as antimicrobial and antifungal agents (Pejchal et al., 2015).
Neuroprotective and Anticonvulsant Effects
- A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their neuroprotective and anticonvulsant effects. One particular derivative demonstrated significant efficacy as an anticonvulsant in model systems and also showed promising neuroprotective effects. This suggests that compounds structurally similar to this compound could serve as leads in the search for new therapeutic agents in neurology (Hassan et al., 2012).
Sensing Applications
- Benzothiazole compounds have been utilized in the development of fluorescent probes for sensing pH and metal cations, showcasing their versatility beyond pharmacological applications. The fluorescence properties of these compounds, including their sensitivity to pH changes and selectivity towards certain metal cations, underline their potential in chemical sensing and environmental monitoring (Tanaka et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The compound’s high oxidative stability suggests it may have good metabolic stability .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting the growth of certain types of cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s oxidative stability suggests it may be stable in oxidative environments . .
properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c1-3-5-9-12(18)16-14-17(4-2)13-10(15)7-6-8-11(13)19-14/h6-8H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLEZJEOYFBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

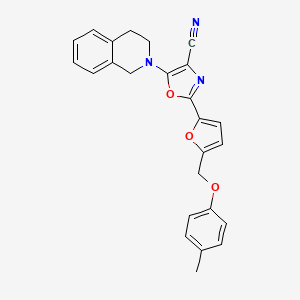
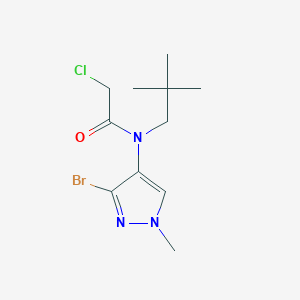
![2-Chloro-N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]propanamide](/img/structure/B2427403.png)
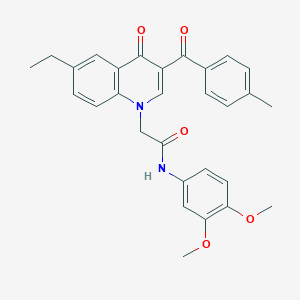
![(Z)-2-(2-methyl-3-phenylacryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2427405.png)

![Diethyl 2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate](/img/structure/B2427409.png)
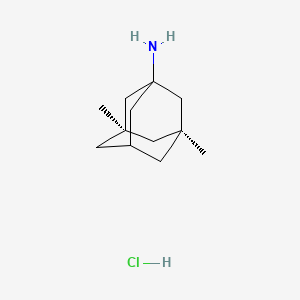

![1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2427412.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2427413.png)

